molecular formula C18H14F2N4O2S B2918176 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide CAS No. 2034232-72-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide

Cat. No. B2918176
CAS RN: 2034232-72-7
M. Wt: 388.39
InChI Key: JXZXPIVQEJXDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14F2N4O2S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study detailed the synthesis of a novel class of pyridazin-3-one derivatives, which were formed by the reaction between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds. This synthesis route highlights the utility of these compounds in further chemical reactions to produce a variety of heterocyclic assemblies, such as azolo[1,5-a]pyrimidine derivatives, indicating their potential in medicinal chemistry and drug design (Ibrahim & Behbehani, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency. Additionally, the study explored the compounds' non-linear optical (NLO) activity and their interactions with the Cyclooxygenase 1 (COX1) protein, suggesting a broader application in photovoltaic systems and molecular docking studies (Mary et al., 2020).

Anticancer and Antimicrobial Activity

A series of thiazole and thiadiazole derivatives synthesized from 2-((aryl)methylene)hydrazine-1-carbothioamides showed significant anticancer activity against various cancer cell lines. This study not only adds to the understanding of thiazole-based compounds in cancer treatment but also demonstrates the importance of structural variation in enhancing biological activity (Ekrek et al., 2022).

Another study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promising results as antimicrobial agents. This research underlines the potential of such compounds in developing new treatments against bacterial infections (Darwish et al., 2014).

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S/c19-11-3-4-12(13(20)7-11)15-9-27-18(21-15)22-16(25)8-24-17(26)6-5-14(23-24)10-1-2-10/h3-7,9-10H,1-2,8H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZXPIVQEJXDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.